4-(Cyclopropylmethoxy)nicotinic acid
Description
4-(Cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring a cyclopropylmethoxy (-O-CH₂-C₃H₅) substituent at the 4-position of the pyridine ring. The cyclopropylmethoxy group is a structurally unique ether, combining the metabolic stability of cyclopropane with the lipophilic and steric properties of a methoxy group. Its synthesis likely involves palladium-catalyzed coupling reactions (as seen in analogous compounds) or nucleophilic substitution on halogenated pyridine precursors .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-5-11-4-3-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNGQQYTGBQGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)nicotinic acid can be achieved through various synthetic routes. One common method involves the multicomponent condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents . The reaction typically takes place in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles, which can be further processed to obtain the desired nicotinic acid derivative.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Cyclopropylmethoxy)nicotinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)nicotinic acid involves its conversion to nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in redox reactions and energy metabolism. Additionally, nicotinic acid derivatives can act on the GPR109A receptor, leading to various physiological effects, including lipid metabolism regulation and anti-inflammatory actions .
Comparison with Similar Compounds
Positional Isomers: 5-(Cyclopropylmethoxy)nicotinic Acid
- Structural Difference : The cyclopropylmethoxy group is at the 5-position instead of the 4-position on the pyridine ring.
- Implications: Electronic effects: The 5-substituent may alter electron density distribution, affecting reactivity in coupling reactions or acidity of the carboxylic acid group. Biological activity: Positional changes in nicotinic acid derivatives are known to modulate interactions with enzymes or receptors (e.g., NAD+ biosynthesis pathways).
- Commercial Availability : 5-(Cyclopropylmethoxy)nicotinic acid is listed with five suppliers, suggesting established synthetic routes and industrial relevance .
Benzoic Acid Analogs: 4-(Cyclopropylmethoxy)benzoic Acid
- Structural Difference : Replaces the pyridine ring with a benzene ring.
- Applications: Used as a synthetic intermediate for pharmaceuticals and fine chemicals, with optimized synthesis routes achieving 97% purity . Stability: The cyclopropylmethoxy group enhances resistance to oxidative degradation compared to linear alkoxy groups .
Substituted Nicotinic Acids: 4-Methylnicotinic Acid
- Structural Difference : A methyl group replaces the cyclopropylmethoxy group.
- Implications: Lipophilicity: The methyl group increases hydrophobicity but lacks the steric bulk and ring strain of cyclopropane. Synthesis: Produced via hydrolysis of 2,6-dichloro-4-methylnicotinonitrile, emphasizing scalability (up to 85% yield) . Applications: Used as a precursor in antidiabetic and anti-inflammatory drug development.
Heterocyclic Derivatives: 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structural Difference : Pyrimidine ring instead of pyridine, with chloro and methyl substituents.
- Implications: Reactivity: The chloro group facilitates nucleophilic substitution, while the pyrimidine core offers hydrogen-bonding sites for target binding.
Cinnamic Acid Derivatives: 3-Hydroxy-4-methoxycinnamic Acid
- Structural Difference: Propenoic acid chain attached to a substituted benzene ring.
- Implications :
Data Tables
Table 1: Key Structural and Functional Comparisons
Biological Activity
4-(Cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid, which is part of the vitamin B3 family. This compound has garnered interest due to its potential biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and metabolic regulation. Understanding its biological activity can provide insights into its therapeutic potential.
- Nicotinic Acid Pathways : Like other nicotinic acid derivatives, 4-(Cyclopropylmethoxy)nicotinic acid may influence the levels of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in various biological processes. NAD+ is involved in cellular signaling, DNA repair, and energy metabolism .
- Receptor Interaction : The compound may interact with G-protein-coupled receptors (GPCRs), particularly the hydroxycarboxylic acid receptor 2 (HCA2), which mediates several metabolic effects, including lipid metabolism and insulin sensitivity .
- Anti-inflammatory Properties : Research indicates that nicotinic acid derivatives can exert significant anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways, which could be beneficial in conditions like obesity and diabetes .
Pharmacological Studies
Recent studies have explored the pharmacological profiles of various nicotinic acid derivatives, highlighting their potential as phosphodiesterase (PDE) inhibitors. PDE4 inhibitors have shown promise in reducing inflammation and improving respiratory conditions by modulating cyclic AMP (cAMP) levels .
Case Studies
- Neuroprotection : In vitro studies suggest that compounds similar to 4-(Cyclopropylmethoxy)nicotinic acid promote neuronal survival during oxidative stress. This effect is attributed to the maintenance of mitochondrial function and inhibition of apoptotic pathways .
- Metabolic Effects : A case report highlighted the role of niacin in treating pellagra, a condition caused by niacin deficiency. The administration of niacin significantly improved symptoms related to skin lesions and dysphagia, indicating its importance in metabolic health .
Data Table: Biological Activities of 4-(Cyclopropylmethoxy)nicotinic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
